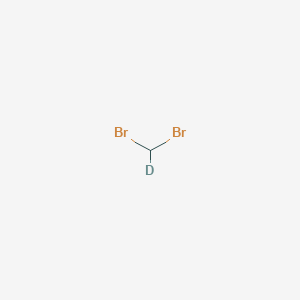

Methane-d, dibromo-

Description

Structure

3D Structure

Properties

CAS No. |

2253-83-0 |

|---|---|

Molecular Formula |

CH2Br2 |

Molecular Weight |

174.84 g/mol |

IUPAC Name |

dibromo(deuterio)methane |

InChI |

InChI=1S/CH2Br2/c2-1-3/h1H2/i1D |

InChI Key |

FJBFPHVGVWTDIP-MICDWDOJSA-N |

Isomeric SMILES |

[2H]C(Br)Br |

Canonical SMILES |

C(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibromodeuteromethane

Strategies for Deuterium (B1214612) Incorporation in Halomethanes

The synthesis of deuterated compounds, including halomethanes, relies on specialized techniques that introduce deuterium atoms into a target molecule. researchgate.net These strategies range from direct hydrogen-deuterium exchange reactions to multi-step syntheses starting from isotopically labeled precursors. symeres.comresearchgate.net

Principles of Isotopic Labeling Synthesis

Isotopic labeling is a technique where an atom in a molecule is substituted with one of its isotopes. wikipedia.orgcreative-proteomics.com In the case of dibromodeuteromethane, a hydrogen atom in the precursor dibromomethane (B42720) is replaced by a deuterium atom. The fundamental principle is that the labeled compound behaves almost identically to its unlabeled counterpart in chemical reactions, but its different mass allows it to be traced and detected. creative-proteomics.com

The primary applications for deuterium-labeled compounds stem from the kinetic isotope effect (KIE). chem-station.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it breaks more slowly during a chemical reaction. This difference in reaction rates can be exploited to study reaction mechanisms or to enhance the metabolic stability of pharmaceutical compounds by slowing down metabolic processes that involve C-H bond cleavage. scielo.org.mxacs.org Common sources for deuterium in these syntheses include deuterium oxide (D₂O) and other deuterated solvents or reagents. mdpi.com

Regioselective and Stereoselective Deuteration Approaches

Regioselectivity refers to the control of which specific hydrogen atom in a molecule is replaced by deuterium, while stereoselectivity refers to the control over the three-dimensional arrangement of the deuterium atom. For a simple molecule like dibromomethane, the primary challenge is regioselectively achieving mono-deuteration without significant formation of di-deuterated (CD₂Br₂) or non-deuterated (CH₂Br₂) species.

Achieving high regioselectivity in deuteration can be accomplished through several approaches:

Catalytic Hydrogen Isotope Exchange (HIE): This is the most direct method, involving the exchange of a C-H bond for a C-D bond using a deuterium source and a catalyst. researchgate.netwikipedia.org The choice of catalyst (e.g., acid, base, or metal complexes) is crucial for directing the exchange to a specific position. mdpi.comwikipedia.orgnih.gov For instance, base-catalyzed exchange reactions can target acidic protons, while certain metal catalysts can activate specific C-H bonds. mdpi.com

Synthesis from Labeled Precursors: An alternative strategy involves designing a synthesis that starts with a commercially available, highly deuterated building block. researchgate.net For example, a synthetic route to dibromodeuteromethane could begin with bromoform-d (B1266658) (CDBr₃) followed by a controlled reduction. This method offers excellent control over the location and number of deuterium atoms incorporated.

Deoxygenative Deuteration: This newer method involves the conversion of a carbonyl group (C=O) into a deuterated methylene (B1212753) group (CD₂). rsc.org While more complex, it offers a regiospecific way to introduce deuterium at a particular site in a larger molecule. rsc.org

Optimized Synthetic Routes for Dibromodeuteromethane

The successful synthesis of dibromodeuteromethane hinges not only on the chosen strategy but also on the careful design and optimization of the reaction itself. Key goals are to maximize the chemical yield of the final product and ensure the highest possible level of deuterium incorporation.

Reaction Design and Optimization in Deuterium Chemistry

Designing an optimal synthesis requires careful consideration of several factors. One established laboratory-scale synthesis of (non-deuterated) dibromomethane involves the reduction of bromoform (B151600) using sodium arsenite. prepchem.comchemicalbook.com Adapting such a route for dibromodeuteromethane would necessitate starting with bromoform-d.

A more direct approach is the H-D exchange on dibromomethane. Research has shown that dihalomethanes can undergo H-D exchange through a rapid-mixing microflow reaction. researchgate.net This modern technique involves reacting the substrate with a strong base, such as lithium diisopropylamide, and a deuteration reagent like deuterated methanol. researchgate.net

Optimization of such a reaction involves systematically adjusting parameters to find the ideal conditions:

Reaction Time and Temperature: For H-D exchange reactions, these parameters are critical. Insufficient time may lead to low deuterium incorporation, while excessive time or heat could promote side reactions or lead to the formation of undesired di-deuterated products.

Flow Rate (in flow chemistry): In microflow systems, the rate at which reactants are mixed can significantly impact the reaction's efficiency and selectivity. researchgate.net

Stoichiometry: The molar ratio of the substrate to the base and the deuterium source must be carefully controlled to favor mono-deuteration and maximize the use of the expensive deuterated reagent.

Solvent: The choice of solvent is crucial to ensure all reactants are soluble and to avoid unwanted side reactions or H-D exchange with the solvent itself.

Considerations for Yield and Isotopic Purity in Deuterated Syntheses

The ultimate success of a deuterated synthesis is measured by its chemical yield and isotopic purity. Isotopic purity is a critical parameter, representing the percentage of the product that contains the desired number of deuterium atoms. nih.govresearchgate.net

Several factors can impact these outcomes:

Isotopic Purity: The presence of any residual protic (hydrogen-containing) species in the reaction mixture, such as trace amounts of water, can compete with the deuterated reagent and lower the isotopic enrichment of the final product. Therefore, using anhydrous conditions and highly pure deuterated reagents is essential.

To ensure the quality of the final product, rigorous analytical characterization is required. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are indispensable. rsc.org NMR can confirm the position of the deuterium label, while MS is used to determine the isotopic distribution—that is, the relative abundance of molecules with zero, one, or multiple deuterium atoms. nih.govrsc.orgnih.gov The combination of these methods provides a comprehensive evaluation of both the structural integrity and isotopic enrichment of the synthesized dibromodeuteromethane. rsc.org

Sophisticated Spectroscopic Characterization of Dibromodeuteromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure in solution. For dibromodeuteromethane, various NMR methods are employed to confirm its isotopic purity, elucidate the carbon backbone, and analyze its conformational dynamics.

Deuterium (B1214612) NMR (²H NMR) for Deuteration Site Confirmation

Deuterium (²H) NMR spectroscopy is the definitive method for verifying the successful incorporation of deuterium into a molecule and confirming the site of deuteration. In the case of dibromodeuteromethane, the presence of a deuterium atom attached to the carbon is unequivocally identified by a characteristic signal in the ²H NMR spectrum. The deuterium nucleus possesses a quadrupole moment, which typically results in broader resonance lines compared to proton (¹H) NMR. researchgate.netresearchgate.net However, the chemical shift of deuterium is nearly identical to that of a proton in the same chemical environment, allowing for direct correlation. The confirmation of a high level of deuteration is crucial for applications where the absence of proton signals is essential, such as in TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments with large biomolecules. researchgate.net The dynamic behavior of the molecule, such as molecular flips and exchange between different sites, can also be investigated through solid-state ²H NMR spectroscopy by analyzing the line shapes of the spectra. researchgate.net

Carbon-13 NMR (¹³C NMR) and ¹³C Isotopic Labeling for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In dibromodeuteromethane, the ¹³C NMR spectrum would show a single resonance for the carbon atom, with its chemical shift influenced by the attached bromine and deuterium atoms. The coupling between the carbon-13 nucleus and the deuterium nucleus (¹³C-²H coupling) can also be observed, providing further structural confirmation.

Isotopic labeling with ¹³C is a powerful technique for tracing the fate of carbon atoms in chemical reactions and metabolic pathways. By using ¹³C-labeled dibromodeuteromethane, researchers can monitor the incorporation of the labeled carbon into larger molecules. The use of stable isotope-labeled internal standards, including ¹³C-labeled compounds, is also essential for quantitative analysis in mass spectrometry-based proteomics and metabolomics. isotope.com

| Nucleus | Compound | Solvent | Chemical Shift (δ) [ppm] | Notes |

|---|---|---|---|---|

| ¹H | Dibromomethane (B42720) (CH₂Br₂) | CDCl₃ | 4.9 | Internal standard reference. rsc.org |

| ¹H | Dibromomethane (CH₂Br₂) | d₆-acetone | 5.3 | Internal standard reference. rsc.org |

| ¹³C | - | - | - | Specific data for CHDBr₂ not readily available in search results. |

| ²H | Dibromodeuteromethane (CHDBr₂) | - | - | Expected to be similar to ¹H shift. |

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex molecular structures by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as carbon-13. libretexts.orgcolumbia.educolumbia.edu For dibromodeuteromethane, an HSQC experiment would show a correlation peak between the deuterium and the carbon atom, confirming the C-D bond. sdsu.edu This is a highly sensitive technique, often preferred over one-dimensional methods for complex molecules. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.educolumbia.edu In the context of a larger molecule containing the dibromodeuteromethyl group, HMBC would be crucial for establishing the connectivity of this group to the rest of the molecule by showing correlations between the deuterium and carbons that are two or three bonds away. sdsu.edu

Conformational analysis of molecules like dibromodeuteromethane can also be aided by NMR. While the small size of dibromodeuteromethane limits its own conformational complexity, studies on related dihaloethanes demonstrate the power of NMR in determining the populations of different rotational isomers (conformers). acs.orgnih.gov Dynamic NMR spectroscopy can be used to measure the energy barriers for interconversion between different conformations. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are complementary and offer detailed insights into molecular structure and symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Bond Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. maricopa.edu For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. uomustansiriyah.edu.iqedinst.com Dibromodeuteromethane, a nonlinear molecule with four atoms, has 3N-6 = 6 fundamental vibrational modes. dcu.ielibretexts.org

The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the C-H bonds. The most notable change is the appearance of a C-D stretching vibration at a lower frequency (around 2200-2300 cm⁻¹) compared to the typical C-H stretching frequency (around 3000 cm⁻¹). nist.gov This isotopic shift is a hallmark of deuteration and provides clear evidence of its success. Other vibrational modes, such as bending (scissoring, wagging, twisting, rocking), are also affected by deuteration and can be observed in the FT-IR spectrum. libretexts.orgnist.gov

Raman Spectroscopy for Molecular Structure and Symmetry

Raman spectroscopy is a light scattering technique that provides information about a molecule's vibrational modes. horiba.comyoutube.com A key difference from IR spectroscopy is the selection rule: for a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. edinst.comlibretexts.orgedinst.com This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, making the two techniques highly complementary. uni-siegen.de

In dibromodeuteromethane, symmetric vibrations that might not cause a significant change in the dipole moment could be prominent in the Raman spectrum. The molecule belongs to the Cₛ point group, and its vibrational modes can be classified according to their symmetry. Analysis of the polarization of the scattered Raman light can further help in assigning the observed bands to specific vibrational modes.

| Approximate Mode | CH₂Br₂ | CD₂Br₂ (gas) nist.gov | CD₂Br₂ (liquid) nist.gov | Activity |

|---|---|---|---|---|

| CD₂ a-str (asymmetric stretch) | - | 2324 W | 2313 VW dp | IR, Raman |

| CD₂ s-str (symmetric stretch) | - | 2214 W | 2195 M p | IR, Raman |

| CD₂ scis (scissoring) | - | - | 1028 W p | IR, Raman |

| CD₂ wag (wagging) | - | 907 VS | 902 W dp | IR, Raman |

| CD₂ twist (twisting) | - | - | 782 W p | Raman (ia in IR for C₂ᵥ) |

| CD₂ rock (rocking) | - | 625 VS | 636 VW | IR, Raman |

| CBr₂ a-str (asymmetric stretch) | - | - | 612 M dp | IR, Raman |

| CBr₂ s-str (symmetric stretch) | - | 559 M | 551 S p | IR, Raman |

| CBr₂ scis (scissoring) | - | - | 172 VS p | Raman |

High-Resolution Mass Spectrometry for Isotopic Composition

High-resolution mass spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. bioanalysis-zone.comiitb.ac.in This capability allows for the determination of elemental compositions and the differentiation between ions of the same nominal mass, which is critical for analyzing isotopically labeled compounds like dibromodeuteromethane. bioanalysis-zone.comuni-rostock.de Unlike unit mass resolution instruments, HRMS can resolve and accurately measure the masses of different isotopologues, providing definitive data on the isotopic purity and composition of a sample. hilarispublisher.com

The isotopic purity of a synthesized or isolated batch of dibromodeuteromethane is a critical parameter, and HRMS is the definitive method for its determination. almacgroup.com By measuring exact masses to several decimal places, HRMS can distinguish between the desired deuterated molecule and any residual non-deuterated (Methane, dibromo-) or doubly-deuterated (Methane-d2, dibromo-) species. bioanalysis-zone.com

The synthesis of isotopically labeled compounds can often result in a mixture of molecules with varying degrees of isotopic incorporation. Precision mass measurements allow for the quantification of each species. For instance, the exact mass of the molecular ion for the most abundant isotopologues of non-deuterated and deuterated dibromomethane can be calculated based on the precise masses of their constituent isotopes (¹H, ²H, ¹²C, ⁷⁹Br, ⁸¹Br).

Advances in Time-of-Flight (TOF) and Orbitrap mass analyzers have significantly improved the resolution, allowing for the clear separation and quantification of these isotopic peaks. uni-rostock.dealmacgroup.com The process involves acquiring a high-resolution mass spectrum of the sample, followed by extracting the ion chromatograms for the expected m/z values of each isotopologue. The integrated peak areas of these chromatograms are then used to calculate the relative abundance and, consequently, the isotopic purity of the dibromodeuteromethane sample. almacgroup.com

Table 1: Theoretical Exact Masses of Dibromomethane Isotopologues

| Compound Name | Molecular Formula | Isotopologue | Theoretical Exact Mass (Da) |

| Methane, dibromo- | CH₂Br₂ | ¹²CH₂⁷⁹Br₂ | 171.8523 |

| ¹²CH₂⁷⁹Br⁸¹Br | 173.8503 | ||

| ¹²CH₂⁸¹Br₂ | 175.8482 | ||

| Methane-d, dibromo- | CHDBr₂ | ¹²CH²H⁷⁹Br₂ | 172.8586 |

| ¹²CH²H⁷⁹Br⁸¹Br | 174.8566 | ||

| ¹²CH²H⁸¹Br₂ | 176.8545 | ||

| Methane-d2, dibromo- | CD₂Br₂ | ¹²C²H₂⁷⁹Br₂ | 173.8649 |

| ¹²C²H₂⁷⁹Br⁸¹Br | 175.8628 | ||

| ¹²C²H₂⁸¹Br₂ | 177.8608 |

Note: This table is generated based on the exact masses of the most abundant isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ²H (2.014102 Da), ⁷⁹Br (78.918337 Da), and ⁸¹Br (80.916291 Da).

Isotopic Ratio Outlier Analysis (IROA) is an advanced mass spectrometry-based methodology developed to reduce analytical variance and improve metabolite identification in complex biological samples. ukisotope.comisotope.com The standard IROA protocol involves metabolically labeling a biological system with nutrients containing a specific ratio of heavy (e.g., 95% ¹³C) and light (e.g., 5% ¹³C) stable isotopes. isotope.comsciex.com This creates unique isotopic patterns in all metabolites, allowing them to be clearly distinguished from artifacts and noise. sciex.com

While IROA was primarily designed for untargeted metabolomics using ¹³C labeling, its core principle can be conceptually extended to the analysis of deuterated samples. ukisotope.comscispace.com In this context, a sample of Methane-d, dibromo- could be analyzed alongside a precisely mixed internal standard containing both the deuterated (Methane-d, dibromo-) and non-deuterated (Methane, dibromo-) forms in a known ratio.

By observing the isotopic cluster and the ratio of the deuterated to non-deuterated peaks, one can perform a form of outlier analysis. Any deviation from the expected isotopic pattern or ratio in a given measurement could indicate the presence of interfering species or instrumental artifacts. This approach leverages the distinct mass difference between hydrogen (¹H) and deuterium (²H) to create a clear isotopic signature. Although not a conventional IROA application, this method uses the same foundational concept of using defined isotopic ratios to enhance analytical accuracy and reliability. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.ukhnue.edu.vn The absorption of UV or visible radiation promotes electrons from their ground state to an excited state, providing information about the electronic structure of a molecule. muni.czlibretexts.org

For a molecule like dibromodeuteromethane, which contains sigma (σ) bonds and non-bonding (n) electrons on the bromine atoms, the primary electronic transitions accessible in the conventional UV-Vis range (200-800 nm) are n → σ* transitions. shu.ac.uk

n → σ Transitions: This type of transition involves exciting an electron from a non-bonding orbital (the lone pairs on the bromine atoms) to an anti-bonding σ orbital associated with the C-Br or C-H/C-D bonds. Saturated alkyl halides typically exhibit these absorptions. These transitions are generally of lower energy than σ → σ* transitions and can be observed in the near-UV region. shu.ac.uk For dibromomethane, these transitions are expected to occur below the typical cut-off of many solvents but may be observable in the far-UV region.

The substitution of hydrogen with deuterium in dibromodeuteromethane is expected to have a negligible effect on the position of the electronic absorption bands (λmax). Electronic transitions are primarily dependent on the electron distribution and orbital energies, which are not significantly altered by the change in nuclear mass. However, subtle changes in the vibrational fine structure of the absorption bands may occur, as the vibrational energy levels are dependent on the reduced mass of the vibrating atoms. In solution, these fine structures are often broadened and unresolved due to solvent interactions. egyankosh.ac.in

Table 2: Spectroscopic Data for Dibromomethane

| Spectroscopic Technique | Parameter | Observed Value/Range | Reference |

| UV-Vis Spectroscopy | Absorption Range | 278–323 K | odu.edu |

| Mass Spectrometry | Molecular Weight (CH₂Br₂) | 173.83 g/mol | nih.gov |

| Microwave Spectroscopy | Bond Length (rC-Br) | 1.925 ± 0.002 Å | rsc.org |

| Microwave Spectroscopy | Bond Angle (∠BrCBr) | 112.9 ± 0.2° | rsc.org |

Note: Data primarily for non-deuterated dibromomethane. The UV absorption range is from the HITRAN database, indicating activity in that spectral region. Bond lengths and angles were determined through microwave spectroscopy of four isotopic species, including CD₂⁷⁹Br₂ and CD₂⁸¹Br₂. rsc.org

Mechanistic Investigations and Reactivity Studies Involving Dibromodeuteromethane

Application of Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The deuterium kinetic isotope effect (DKIE) is a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. libretexts.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). By measuring how the rate of a reaction changes upon substitution of a hydrogen atom with deuterium in dibromomethane (B42720), chemists can infer critical details about the rate-determining step and the structure of the transition state.

Primary Deuterium Kinetic Isotope Effects for Rate-Determining Steps

Primary DKIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. A normal primary DKIE (kH/kD > 1) is a strong indicator that the C-H bond is cleaved in the slowest step of the reaction. libretexts.orgcolumbia.edu The magnitude of the primary DKIE can provide further details; for instance, a large effect (typically in the range of 2-8) suggests a transition state where the hydrogen is symmetrically transferred. libretexts.org

An example of this can be seen in elimination reactions. In a typical E2 reaction, a base removes a proton from a carbon adjacent to the leaving group in a concerted step. libretexts.org If dibromomethane were to undergo such a reaction, and a primary DKIE is observed upon using dibromodeuteromethane, it would provide strong evidence that the C-H/C-D bond cleavage is part of the bimolecular rate-determining step. libretexts.orgprinceton.edu

Table 1: Representative Primary Deuterium Kinetic Isotope Effects

| Reaction Type | Substrate | kH/kD | Implication |

| E2 Elimination | 2-Bromopropane | 6.7 | C-H bond cleavage is in the rate-determining step. libretexts.org |

| Bromination | Acetone | 7.0 | Tautomerization involving C-H bond breaking is rate-determining. libretexts.org |

This table presents illustrative data from similar reactions to demonstrate the principles of DKIE, as specific DKIE data for dibromodeuteromethane was not found in the search results.

Secondary Deuterium Kinetic Isotope Effects for Transition State Structures

Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary DKIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.eduwikipedia.org Secondary DKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to changes in hybridization. princeton.edu

α-Secondary KIEs: Isotopic substitution is at the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the carbon bearing the leaving group changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a normal secondary KIE (kH/kD > 1).

β-Secondary KIEs: Isotopic substitution is at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond overlaps with an adjacent empty or partially filled orbital in the transition state. libretexts.org

The study of secondary DKIEs in reactions involving dibromodeuteromethane can help to distinguish between proposed transition state structures, such as those in SN1 versus SN2 reactions. princeton.edu

Table 2: Interpreting Secondary Deuterium Kinetic Isotope Effects

| Isotope Position | Hybridization Change | kH/kD | Common Interpretation |

| α | sp³ → sp² | > 1 (Normal) | Loosening of bending vibrations in the transition state. princeton.edu |

| α | sp² → sp³ | < 1 (Inverse) | Steric hindrance to bending vibrations in the transition state. princeton.edu |

| β | N/A | > 1 (Normal) | Hyperconjugation stabilizing the transition state. libretexts.org |

Experimental Design and Analysis of DKIE Experiments

The design of a DKIE experiment requires careful planning and execution to ensure the results are reliable and accurately reflect the kinetic consequences of isotopic substitution. moresteam.comscribbr.com The general procedure involves synthesizing both the non-deuterated and the specifically deuterated reactant, in this case, dibromomethane and dibromodeuteromethane.

Key steps in a DKIE experiment include:

Synthesis and Purification: Preparation of high-purity isotopic reactants is crucial.

Kinetic Measurements: The rates of reaction for both the deuterated and non-deuterated compounds are measured under identical conditions. scribbr.com This can be achieved through various analytical techniques such as NMR, GC/MS, or UV-Vis spectroscopy to monitor the disappearance of reactants or the appearance of products over time. libretexts.orgnumberanalytics.com

Competition Experiments: An alternative to running separate kinetic experiments is to perform a competition experiment where a mixture of the deuterated and non-deuterated starting materials is subjected to the reaction conditions. epfl.ch The relative amounts of the products formed can then be used to calculate the DKIE.

Data Analysis: The rate constants are determined from the kinetic data, and their ratio (kH/kD) is calculated. nih.govuca.edu Statistical analysis is often employed to determine the significance of the observed effect. nih.gov

The choice of experimental design depends on the specific reaction being studied and the available analytical instrumentation. moresteam.comcmu.edu

Elucidation of Reaction Pathways and Intermediates

Beyond determining the rate-limiting step, the use of dibromodeuteromethane can help to map out the entire reaction pathway and identify transient species that are formed and consumed during the reaction. mt.comfiveable.me

Identification and Characterization of Transient Species

Transient species, such as reaction intermediates and transition states, are often short-lived and present in low concentrations, making them difficult to detect directly. nih.govnih.gov Isotopic labeling with deuterium can be a valuable tool in their identification. slideshare.net For instance, mass spectrometry can be used to detect the mass-to-charge ratio of intermediates, and the presence of deuterium in a detected species can help to confirm its structure and origin. numberanalytics.comnih.gov

In some cases, the dynamics of these transient species can be studied directly. rsc.org For example, theoretical simulations of the photodissociation of metal carbonyls in solution have shown that the resulting transient species interact differently with the solvent depending on their electronic state. chemrxiv.org Similar computational and spectroscopic methods could be applied to reactions involving dibromodeuteromethane to characterize the structure and behavior of its transient intermediates. fiveable.me

Influence of Deuteration on Reaction Selectivity and Branching

When a reaction can proceed through multiple pathways leading to different products, the presence of a deuterium atom can influence the selectivity of the reaction. nih.gov If the rate-determining steps of the competing pathways have different sensitivities to isotopic substitution, the product distribution will change when dibromomethane is replaced with dibromodeuteromethane.

For example, if a reaction involving dibromomethane can proceed through either an elimination pathway or a substitution pathway, and the C-H bond is broken in the rate-determining step of the elimination but not the substitution, a primary DKIE would be expected for the elimination pathway. This would slow down the elimination reaction relative to the substitution, thereby increasing the proportion of the substitution product. This phenomenon, known as metabolic shunting in a biochemical context, can be a powerful tool for directing the outcome of a chemical reaction. juniperpublishers.com Studies on the ozonolysis of deuterated α-pinene have shown that selective deuteration can be used to infer which parts of a molecule are involved in autoxidation reactions, demonstrating the utility of this approach in unraveling complex reaction networks. copernicus.org

Computational Chemistry Approaches to Dibromodeuteromethane Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of dibromodeuteromethane. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a wealth of information about its properties. utah.edu

Electronic Structure and Bonding Properties

DFT calculations can elucidate the electronic structure of dibromodeuteromethane, revealing details about how electrons are distributed within the molecule and the nature of its chemical bonds. By optimizing the molecular geometry, these calculations can predict key structural parameters.

Table 1: Calculated Structural Parameters of Dibromodeuteromethane

| Parameter | Calculated Value |

| C-H Bond Length | Data not available in search results |

| C-D Bond Length | Data not available in search results |

| C-Br Bond Length | Data not available in search results |

| H-C-D Bond Angle | Data not available in search results |

| Br-C-Br Bond Angle | Data not available in search results |

| H-C-Br Bond Angle | Data not available in search results |

| D-C-Br Bond Angle | Data not available in search results |

These calculations help in understanding the strength and polarity of the C-D and C-Br bonds, which are crucial for predicting the molecule's reactivity. The electron distribution, often visualized through molecular orbital plots, highlights regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack. researchgate.net

Vibrational Frequency Analysis for Spectroscopic Correlation

A significant application of quantum chemical calculations is the prediction of vibrational frequencies. numberanalytics.com Following a geometry optimization, a frequency calculation can be performed to determine the normal modes of vibration. q-chem.comgaussian.com These calculated frequencies are directly related to the peaks observed in infrared (IR) and Raman spectra. mdpi.com

By comparing the computed vibrational spectrum with experimental data, researchers can confirm the identity of the synthesized compound and gain a deeper understanding of its molecular vibrations. researchgate.net The presence of the deuterium (B1214612) atom in dibromodeuteromethane will lead to characteristic shifts in the vibrational frequencies of the C-D bond compared to a C-H bond, which can be accurately predicted by these calculations.

Table 2: Predicted Vibrational Frequencies for Dibromodeuteromethane

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-D Stretch | Data not available in search results |

| C-H Stretch | Data not available in search results |

| CH₂ Scissoring | Data not available in search results |

| CBr₂ Stretch (Symmetric) | Data not available in search results |

| CBr₂ Stretch (Asymmetric) | Data not available in search results |

Transition State Modeling and Reaction Energy Landscapes

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. e3s-conferences.org By modeling the transition state—the highest energy point along a reaction pathway—researchers can calculate activation energies, which are critical for understanding reaction rates. libretexts.orgnumberanalytics.com For dibromodeuteromethane, this could involve modeling its reactions, such as nucleophilic substitution or elimination.

The collection of stationary points on a potential energy surface, including reactants, products, intermediates, and transition states, constitutes the reaction energy landscape. wikipedia.orgnumberanalytics.com This landscape provides a comprehensive picture of the energetic feasibility and pathways of a given reaction. wikipedia.orgwestlake.edu.cn Computational methods like DFT can be used to map out these landscapes, offering insights that are often difficult to obtain through experiments alone. libretexts.orgnumberanalytics.com

Molecular Dynamics Simulations for Conformational and Reactive Behavior

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and reactive events as they occur. nih.govmdpi.com

For dibromodeuteromethane, MD simulations could be used to study its behavior in different solvent environments, its interactions with other molecules, or its diffusion properties. youtube.com By employing reactive force fields, it is also possible to simulate chemical reactions and explore the dynamics of bond breaking and formation. schrodinger.com

Prediction of Reactivity, Selectivity, and Mechanistic Pathways

The integration of quantum chemical calculations and molecular dynamics simulations allows for the prediction of various aspects of chemical reactivity. nih.gov By analyzing the electronic structure and reaction energy landscapes, chemists can predict which reactions are likely to occur and at what rates. schrodinger.commdpi.com

For dibromodeuteromethane, computational methods can predict:

Reactivity: How readily it will participate in different types of reactions.

Selectivity: In reactions with multiple possible outcomes, which products are favored (e.g., regioselectivity and stereoselectivity).

Mechanistic Pathways: The step-by-step process by which reactants are converted into products. schrodinger.commdpi.com

These predictions are invaluable for designing new synthetic routes and understanding the underlying principles that govern chemical transformations. nih.govchemrxiv.org

Computational Validation and Complementarity to Experimental Findings

Computational chemistry does not exist in a vacuum; it is a field that thrives on its synergy with experimental work. nih.gov Computational models and predictions must be validated against experimental data to ensure their accuracy and reliability. researchgate.netresearchgate.netbiorxiv.org For instance, calculated spectroscopic data can be compared with measured IR and Raman spectra, and predicted reaction rates can be checked against kinetic experiments. nih.gov

Once validated, computational studies can provide a level of detail that is often inaccessible to experiments. They can reveal the transient structures of transition states, elucidate complex reaction mechanisms, and explain observed trends in reactivity and selectivity. This complementary relationship between computation and experiment is a cornerstone of modern chemical research, leading to a more complete and nuanced understanding of chemical systems like dibromodeuteromethane. researchgate.netresearchgate.net

Specialized Research Applications of Dibromodeuteromethane

Isotopic Labeling in Tracers and Probes for Chemical and Biochemical Pathways

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope to trace the molecule's journey through a chemical reaction or metabolic pathway. wikipedia.orgcreative-proteomics.com Dibromodeuteromethane can be employed as a source of deuterium (B1214612) for such labeling studies. The presence of deuterium, with its distinct mass compared to hydrogen, allows researchers to follow the fate of the labeled molecule or its fragments using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsimsonpharma.com

This method is crucial for elucidating reaction mechanisms and understanding biochemical processes. slideshare.netucsb.edu For instance, by incorporating deuterium from a labeled source, scientists can track the movement and transformation of compounds within a biological system, providing insights into metabolic networks. biorxiv.orgnih.gov The use of stable, non-radioactive isotopes like deuterium makes this a safe and effective method for these investigations. simsonpharma.com

In the context of chemical pathways, deuterated compounds help in determining the sequence of bond-breaking and bond-forming events. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, provides valuable information about the rate-determining step of a reaction. unam.mx

Reagent in Deuterium Exchange Reactions for Novel Syntheses

Dibromodeuteromethane can participate in hydrogen-deuterium (H-D) exchange reactions, a process where a hydrogen atom in a molecule is substituted by a deuterium atom. wikipedia.org These reactions are fundamental in creating novel deuterated compounds for various scientific applications. resolvemass.ca The exchange can be facilitated by catalysts, including acids, bases, or metals, and may require elevated temperatures and pressures for non-labile hydrogen atoms. wikipedia.org

H-D exchange reactions are a cornerstone for synthesizing deuterated materials for a range of studies. au.dk For example, deuterium oxide (D₂O) is a common deuterium source in these reactions, often catalyzed to achieve the desired level of deuterium incorporation. researchgate.netmdpi.com The process can be highly specific, allowing for the targeted deuteration of molecules at particular positions, which is essential for detailed mechanistic studies and for creating internal standards for analytical chemistry. mdpi.comlibretexts.org

Research has demonstrated various methods for H-D exchange, including metal-free approaches and those utilizing photoredox catalysis, expanding the toolkit for chemists to synthesize specifically deuterated molecules. researchgate.net

Precursor for the Synthesis of Complex Deuterated Organic Molecules

Dibromodeuteromethane serves as a foundational building block for the synthesis of more intricate deuterated organic molecules. cdnsciencepub.com Its chemical structure allows it to be a precursor in the preparation of various deuterated compounds, including alkanes and olefins. cdnsciencepub.comresearchgate.net For example, the dehalogenation of dibromomethane (B42720) in the presence of a deuterium source like deuterium oxide can yield deuterated methanes. cdnsciencepub.comresearchgate.net

The synthesis of complex deuterated molecules is critical for numerous fields, including materials science and pharmaceutical development. mdpi.comnih.gov Deuterated compounds are used to create polymers with enhanced stability and unique spectroscopic properties. resolvemass.ca In drug discovery, selective deuteration of a molecule can alter its metabolic profile, potentially improving its pharmacokinetic properties. ucsb.edumdpi.com

The ability to synthesize complex deuterated molecules from simpler precursors like dibromodeuteromethane is a key strategy. This approach allows for the introduction of deuterium at specific sites within a larger molecule, a process that is often more efficient than attempting to deuterate the final complex molecule directly. nih.gov Various synthetic strategies, such as reductive deuteration of acyl chlorides, showcase the versatility of using deuterated building blocks in constructing valuable and complex molecules. mdpi.com

Table of Research Findings:

| Application Area | Key Finding | Research Focus |

| Isotopic Labeling | Enables tracking of molecules in chemical and biochemical pathways through mass spectrometry and NMR. wikipedia.orgsimsonpharma.com | Elucidating reaction mechanisms and metabolic networks. slideshare.netucsb.edubiorxiv.org |

| Deuterium Exchange | Facilitates the synthesis of novel deuterated compounds via H-D exchange reactions. wikipedia.orgresolvemass.ca | Developing new synthetic methods for targeted deuteration. researchgate.netmdpi.com |

| Precursor Synthesis | Acts as a starting material for building more complex deuterated organic molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net | Creating advanced materials and pharmaceuticals with improved properties. resolvemass.camdpi.comnih.gov |

Environmental Considerations and Degradation Research of Halogenated Methanes

Research on Isotopic Effects on Degradation Kinetics and Environmental Fate

The study of isotopic effects, particularly the substitution of hydrogen with its heavier isotope deuterium (B1214612), provides valuable insights into the mechanisms of degradation reactions. For halogenated alkanes, the presence of deuterium can alter the rate of metabolic reactions.

Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the degradation of contaminants in the environment. epa.gov By analyzing the isotopic composition of the remaining contaminant, it is possible to determine the extent of degradation that has occurred. epa.gov Studies on 1,2-dibromoethane (B42909) have shown significant carbon isotope fractionation during both biological and abiotic degradation processes. acs.orgnih.govnih.gov For instance, anaerobic biodegradation and abiotic degradation by iron sulfides resulted in substantial carbon isotope fractionation. acs.orgnih.gov This information is crucial for assessing the in-situ degradation of these compounds at contaminated sites. acs.orgnih.gov

Methodologies for Assessing Persistence and Transformation in Environmental Compartments

A variety of methodologies are employed to assess the persistence and transformation of halogenated methanes in the environment. These methods are crucial for understanding the long-term fate and potential risks associated with these compounds.

Laboratory Studies:

Biodegradation studies: These involve incubating the compound with microorganisms from various environmental sources (e.g., soil, water) under controlled conditions (aerobic or anaerobic) to determine the rate and extent of microbial degradation. epa.gov

Hydrolysis experiments: The rate of hydrolysis is determined by measuring the disappearance of the compound in sterile aqueous solutions at different pH values and temperatures. epa.gov

Photodegradation studies: These experiments expose the compound to simulated or natural sunlight to measure its photolytic stability and identify degradation products. epa.gov

Field Studies:

Monitoring at contaminated sites: This involves collecting and analyzing samples of soil, groundwater, and air from sites where these compounds have been released to track their movement and degradation over time. inchem.org

Compound-Specific Isotope Analysis (CSIA): As mentioned previously, CSIA is a powerful field technique. By measuring the isotopic ratios (e.g., ¹³C/¹²C) of the contaminant at different points in a plume, the extent of degradation can be quantified. epa.govnih.gov

Analytical Techniques:

Gas Chromatography (GC): This is the standard technique for analyzing volatile organic compounds like halogenated methanes. It separates the different components of a mixture. chromatographyonline.com

Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS identifies the separated compounds based on their mass-to-charge ratio, providing definitive identification. chromatographyonline.com

Electron Capture Detection (ECD): This is a highly sensitive detector used with GC for analyzing halogenated compounds. chromatographyonline.com

These methodologies, often used in combination, provide a comprehensive picture of how a compound like Methane-d, dibromo- behaves in the environment, its persistence, and the pathways through which it is transformed.

Q & A

Q. What are the standard laboratory synthesis methods for dibromomethane (CH₂Br₂), and how do reaction conditions influence yield?

Dibromomethane is typically synthesized via bromination of methane or halogen exchange reactions. For example, methane bromination under controlled UV light and excess Br₂ at 370 K (close to its boiling point ) ensures optimal radical initiation and minimizes polybrominated byproducts. Halogen exchange using CH₂Cl₂ and HBr in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C can achieve ~60% yield, with purity confirmed via GC-MS . Key factors include temperature control to avoid decomposition (Tfus = 220.45–220.63 K ) and stoichiometric excess of Br₂ to suppress side reactions.

Q. How can gas chromatography (GC) be optimized for quantifying dibromomethane in complex mixtures?

Non-polar columns (e.g., DB-5) with isothermal conditions at 30–40°C are optimal for separating CH₂Br₂ from halogenated analogs. Retention indices (Kovats’ RI) should be calibrated using NIST reference spectra . For trace analysis, headspace sampling with cryogenic focusing improves detection limits to <1 µg/L, critical for environmental monitoring (e.g., EPA STORET code 77596 for total CH₂Br₂ ). Method validation should address matrix effects in soil/sediment samples via spiked recovery tests .

Q. What spectroscopic techniques are most effective for characterizing dibromomethane’s molecular structure?

- IR Spectroscopy : Identify C-Br symmetric stretching (588 cm⁻¹, medium intensity) and CH₂ wagging (1195 cm⁻¹, very strong) modes. Gas-phase IR at 30 mmHg resolves rotational-vibrational coupling .

- Mass Spectrometry : Base peak at m/z 93 ([CH₂Br]⁺) and isotopic patterns (²⁷⁹Br/⁸¹Br) confirm molecular identity. NIST MS-NW-4074 provides reference fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported thermochemical data (e.g., enthalpy of vaporization, ΔvapH°) for dibromomethane be resolved?

Conflicting ΔvapH° values (36.97–37.03 kJ/mol ) arise from measurement techniques: static calorimetry (Laynez and Wadso, 1972 ) vs. gas-phase effusion. To reconcile, apply the Clausius-Clapeyron equation using precise Tboil (370 ± 1 K ) and vapor pressure data. Computational corrections (e.g., DFT with B3LYP/6-311++G**) reduce systematic errors in enthalpy calculations by accounting for anharmonic vibrational contributions .

Q. What role does dibromomethane play as a solvent in organometallic synthesis, and how do its properties affect reaction pathways?

CH₂Br₂’s moderate polarity (dipole moment ~1.6 D) and low Lewis acidity stabilize transition-metal intermediates. For example, in Mn-catalyzed C–H activation, CH₂Br₂ coordinates to Mn centers, facilitating oxidative addition (ΔrH° = -51.0 ± 5.0 kJ/mol ). However, its Br⁻ release under reducing conditions can poison catalysts, necessitating additives like NEt₃ to scavenge bromide . Solvent deuteriation (CD₂Br₂) enables kinetic isotope effect studies in radical-mediated pathways .

Q. What environmental sampling and preconcentration techniques are recommended for detecting trace CH₂Br₂ in aqueous matrices?

- Solid-Phase Microextraction (SPME) : Carboxen/PDMS fibers preconcentrate CH₂Br₂ from water (detection limit 0.1 µg/L) .

- Purge-and-Trap GC-MS : EPA method 502.1 (STORET code 30217 ) quantifies whole-water recoveries at 85–95%.

- Quality Control : Cross-validate with stable isotope dilution (e.g., ¹³C-CH₂Br₂) to correct for matrix interference in sediment samples (STORET code 78756 ).

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.